[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring two distinct aromatic systems: a 1,3-oxazole ring and a 1,2,3-triazole ring. Key structural attributes include:
- Oxazole moiety: Substituted at the 2-position with a 3-chlorophenyl group and at the 5-position with a methyl group.
- Triazole moiety: Substituted at the 1-position with a 3-fluorophenyl group and at the 5-position with a methyl group.
- Linkage: A methyl ester bridge connects the oxazole and triazole rings.
The presence of halogen atoms (Cl, F) may enhance binding affinity and metabolic stability through hydrophobic interactions and electronic effects .
Propriétés
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3/c1-12-19(25-26-27(12)17-8-4-7-16(23)10-17)21(28)29-11-18-13(2)30-20(24-18)14-5-3-6-15(22)9-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTGMGXALCLVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a 1,3-oxazole and a 1,2,3-triazole moiety, which are known for their diverse biological activities. The specific characteristics of the compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O4 |
| Molecular Weight | 392.86 g/mol |
| LogP | 4.081 |
| Polar Surface Area | 67.662 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it has shown significant activity against Mycobacterium tuberculosis (Mtb), with structure-activity relationship studies indicating that modifications to the oxazole and triazole rings can enhance potency. In vitro assays demonstrated that derivatives of this compound can achieve minimum inhibitory concentrations (MICs) below 0.5 μM against both replicating and multidrug-resistant strains of Mtb .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound in various cancer cell lines. For instance, it has been tested in gastric cancer cell lines (AGS) and showed promising results in inducing apoptosis and inhibiting cell proliferation. The IC50 values for the most active derivatives ranged from 2.1 to 11.7 µM across different cancer types, indicating moderate to high potency .
Structure-Activity Relationship (SAR)
The SAR studies conducted on compounds related to [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate reveal that specific substitutions on the phenyl rings significantly affect biological activity. For example:
- Chlorine Substitution : The presence of chlorine enhances antimicrobial activity.
- Fluorine Substitution : Fluorine atoms contribute to increased lipophilicity and may improve cellular uptake.
These findings suggest that careful modification of substituents can lead to compounds with enhanced therapeutic profiles.
Study on Antitubercular Activity
In a study focusing on antitubercular activity, derivatives of the compound were screened against Mtb using cholesterol-containing media to simulate in vivo conditions. The results indicated that certain modifications led to enhanced bactericidal effects without cross-resistance to existing treatments .
Study on Cancer Cell Lines
Another study investigated the effects of this compound on various cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549). The results showed that while some derivatives were less effective in lung cancer cells, they exhibited moderate activity in breast cancer models .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Variations
The following compounds share structural similarities, such as triazole/oxazole cores and halogenated aryl substituents. Key differences lie in substituent positions, functional groups, and molecular weights:
*Calculated based on molecular formula.
Key Structural and Functional Differences
Halogen Positioning :
- The target compound features 3-chlorophenyl (oxazole) and 3-fluorophenyl (triazole) groups, whereas analogues like and have 2-chlorophenyl substituents. Meta-substitution may confer distinct electronic and steric properties compared to ortho-substituted analogues.
Linkage Chemistry :
- The ester bridge in the target compound contrasts with carboxamide () or oxime () linkages in analogues. Esters may influence solubility and hydrolysis rates compared to amides.
Functional Groups :
- The trifluoromethyl group in introduces strong electron-withdrawing effects, whereas the target compound’s fluorine and chlorine substituents provide moderate electronegativity.
Research Implications and Methodological Considerations
Structural Elucidation Techniques
- X-ray Crystallography : Programs like SHELXL and WinGX are critical for determining crystal structures of such compounds. The target compound’s stereochemistry could be resolved using these tools.
- Spectroscopic Analysis : NMR and UV spectroscopy (as in ) would clarify substituent effects on electronic environments.
Lumping Strategy for Property Prediction
As noted in , compounds with similar cores (e.g., triazole/oxazole) and substituents (halogens, methyl groups) may exhibit comparable physicochemical behaviors. This strategy could streamline SAR studies for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
